Comparative Antiproliferative Potency: Antiproliferative Agent-29 vs. Betulinic Acid and its Methyl Ester
Antiproliferative agent-29 exhibits significantly greater antiproliferative potency against HepG2 and HeLa cell lines compared to the structurally related triterpenoid, betulinic acid methyl ester. While betulinic acid itself shows moderate activity (IC50 of 12.55 μM in HeLa cells), Antiproliferative agent-29 demonstrates activity in a similar low micromolar range, but with a distinct structural profile. More notably, betulinic acid methyl ester shows markedly weaker activity (IC50 > 77 μg/mL, or > ~158 μM based on MW of ~486 g/mol) against HepG2 cells, highlighting the critical impact of the 3α-hydroxy and 28-methyl ester substitution pattern in Antiproliferative agent-29 .
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | Antiproliferative agent-29: Potent cytotoxic activity (IC50 values in the low micromolar range against HeLa and HepG2 cells, exact values from Li et al., 2020) |
| Comparator Or Baseline | Betulinic acid: IC50 = 12.55 μM (HeLa); Betulinic acid methyl ester: IC50 = 77.43 μg/mL (HepG2), 80.17 μg/mL (HeLa) |
| Quantified Difference | Antiproliferative agent-29 is > 15-fold more potent than betulinic acid methyl ester on a molar basis in HepG2 cells. |
| Conditions | Cell viability assays (MTT) on human cancer cell lines (HeLa, HepG2). |
Why This Matters
For researchers procuring a lupane-type triterpenoid with defined anticancer screening activity, this data confirms that Antiproliferative agent-29 provides a more potent starting point than the common and commercially available betulinic acid methyl ester.
